REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2([OH:22])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH2:11][CH2:10]1)(C)(C)C.Cl.O1CCOCC1>CO>[NH2:7][CH2:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2([OH:22])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH2:11][CH2:10]1
|
Name
|
tert-butyl({1-[(4-hydroxytetrahydro-2H-pyran-4-yl)methyl]piperidin-4-yl}methyl)carbamate
|
Quantity
|
50.28 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC1CCN(CC1)CC1(CCOCC1)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatile materials were removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting amorphous was precipitated with diethyl ether/methanol (5:1)
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
ADDITION
|
Details
|
added to the ice
|
Type
|
TEMPERATURE
|
Details
|
cooled 6N NaOH aq. (200 mL) gradually
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane/methanol (10:1) for 4 times
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCN(CC1)CC1(CCOCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.9 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |